molecular formula C17H17N7O3S B2477544 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide CAS No. 2034478-85-6

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide

Cat. No.: B2477544
CAS No.: 2034478-85-6
M. Wt: 399.43
InChI Key: CDEBRMKFFVSPPI-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide is a complex organic compound that features a unique combination of oxazole, oxadiazole, triazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.

    Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.

    Oxadiazole Ring Formation: The oxadiazole ring is often synthesized through the reaction of hydrazides with carboxylic acids or their derivatives.

    Triazole Ring Formation: The triazole ring can be formed using the Huisgen cycloaddition reaction between azides and alkynes.

    Thiophene Ring Formation: Thiophene rings are typically synthesized via the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide is not fully understood. it is believed to interact with various molecular targets through its multiple heterocyclic rings. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide lies in its combination of multiple heterocyclic rings, which imparts a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3S/c1-10-12(11(2)26-21-10)8-15(25)18-5-6-24-9-13(20-23-24)17-19-16(22-27-17)14-4-3-7-28-14/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEBRMKFFVSPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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